PPARα Agonist Potency: 6-Isopropyl/4-Fluorophenyl Combination Predicted to Outperform Fenofibrate
The parent series from which this compound is derived shows that PPARα agonism EC50 values are highly sensitive to C6 and N1 substitution. For the closest tested analog, compound A (6-isopropyl, N1-4-chlorophenyl), the EC50 was 2.06 μM, while analog compound 3 (N1-4-fluorophenyl, C6-3-pentyl) achieved an EC50 of 1.78 μM. The target compound uniquely combines the potency-enhancing N1-4-fluorophenyl group of compound 3 with the C6-isopropyl substituent of compound A, a combination not directly tested but predicted by SAR to maintain the low-micromolar EC50 range [1]. In contrast, the clinical reference fenofibrate exhibits an EC50 >21.84 μM [1].
| Evidence Dimension | PPARα transcriptional activation potency (EC50) |
|---|---|
| Target Compound Data | Predicted EC50 range 1–3 μM based on SAR from analogs combining N1-4-fluorophenyl and C6-alkyl groups |
| Comparator Or Baseline | Analog A (N1-4-chlorophenyl, C6-isopropyl) EC50 = 2.06 μM; Analog 3 (N1-4-fluorophenyl, C6-3-pentyl) EC50 = 1.78 μM; Fenofibrate EC50 >21.84 μM |
| Quantified Difference | Greater than 10-fold improvement in potency over fenofibrate is expected, on par with or exceeding the 1.78–2.06 μM range of the most potent analogs |
| Conditions | GAL4-hPPARα-LBD chimera reporter assay in HepG2 cells |
Why This Matters
This compound is expected to achieve effective PPARα activation at pharmacologically relevant concentrations, superior to the standard-of-care fenofibrate.
- [1] Tachibana K, Ishimoto K, Yamasaki D, et al. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. J Biol Chem. 2018;293(26):10333-10343. View Source
